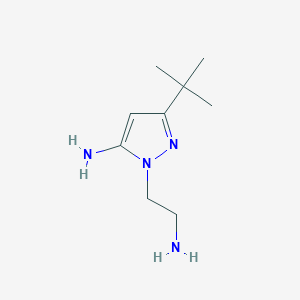
1-(2-aminoethyl)-3-(tert-butyl)-1H-pyrazol-5-amine
Overview
Description
1-(2-aminoethyl)-3-(tert-butyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C9H18N4 and its molecular weight is 182.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-aminoethyl)-3-(tert-butyl)-1H-pyrazol-5-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structure that allows it to interact with various biological targets, making it a subject of interest for drug discovery and development. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 191.26 g/mol
The presence of the tert-butyl group enhances lipophilicity, which may influence the compound's absorption and distribution in biological systems.
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, a study evaluated the effects of various pyrazole compounds on cancer cell lines, including MDA-MB-231 and Hs 578T. The results demonstrated that this compound induced apoptosis in these cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. In vitro studies revealed that it possesses antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Enzyme Inhibition
Recent investigations into the compound's ability to inhibit specific enzymes have been noteworthy. For example, it has been reported to inhibit meprin α and β, which are implicated in various pathological conditions. The structure-activity relationship studies suggest that modifications at specific positions on the pyrazole ring can enhance inhibitory potency against these enzymes .
Neuroprotective Effects
Neuroprotective properties have also been attributed to this compound. In animal models of neurodegenerative diseases, it has demonstrated the ability to reduce oxidative stress and inflammation in neuronal tissues, indicating potential therapeutic applications in conditions like Alzheimer's disease .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be modulated by altering its chemical structure. Key findings from SAR studies include:
- Substituent Effects : The presence of electron-donating groups (such as alkyl groups) at the 3-position enhances antitumor activity.
- Amino Group Modifications : Variations in the aminoethyl side chain can significantly affect enzyme inhibition and antibacterial efficacy.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens at position 4 | Increased antibacterial activity |
| Replacement of tert-butyl with isopropyl | Enhanced cytotoxicity against cancer cells |
Case Study 1: Antitumor Efficacy
In a controlled study involving human breast cancer cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent increase in apoptosis markers. The compound was found to induce caspase activation, leading to programmed cell death .
Case Study 2: Antimicrobial Activity Assessment
A series of experiments tested the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antibacterial agent .
Properties
IUPAC Name |
2-(2-aminoethyl)-5-tert-butylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4/c1-9(2,3)7-6-8(11)13(12-7)5-4-10/h6H,4-5,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUWRZIDVZBYFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















